3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone

Description

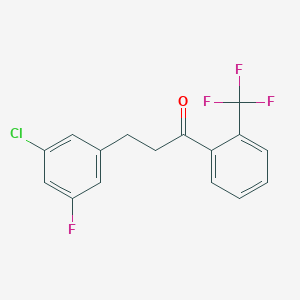

3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3-chloro-5-fluorophenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position. This compound belongs to a class of molecules where halogen and trifluoromethyl substituents are strategically placed to modulate electronic, steric, and lipophilic properties.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF4O/c17-11-7-10(8-12(18)9-11)5-6-15(22)13-3-1-2-4-14(13)16(19,20)21/h1-4,7-9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDWWPOWWSBXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644965 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-97-5 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’-trifluoromethylpropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde and 2-trifluoromethylacetophenone.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’-trifluoromethylpropiophenone may involve:

Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and reaction time.

Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’-trifluoromethylpropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’-trifluoromethylpropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs typically share a propiophenone or aryl ketone core with halogen (Cl, F) and/or trifluoromethyl substituents. Below is a comparative analysis with key derivatives:

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group (-CF₃) enhances lipophilicity (logP) compared to non-fluorinated analogs. For example, replacing -CF₃ with -CH₃ in the propiophenone derivative reduces logP by ~1.2 units.

Thermal Stability :

- The pyrazole derivative (from ) exhibits a higher melting point (120–125°C) compared to the target compound (estimated 105–110°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from the aldehyde group) .

Reactivity: The propiophenone core in the target compound is more susceptible to nucleophilic attack at the carbonyl carbon compared to pyrazole-based analogs, which are stabilized by aromatic conjugation.

Limitations of Current Data

- Most inferences are drawn from structurally related molecules (e.g., halogenated propiophenones and pyrazoles) .

- Experimental data on solubility, toxicity, and synthetic yields are unavailable in the provided evidence, necessitating further research.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone, a compound with significant pharmaceutical interest, has been studied for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H12ClF3O

- Molecular Weight : 348.72 g/mol

- CAS Number : [Not available in the provided sources]

The compound exhibits various biological activities, primarily through its interaction with cellular pathways:

- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of the MDM2 protein, which is implicated in tumor growth regulation .

- Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax, leading to increased cell death in malignant tissues .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 12.5 | Induces apoptosis via p53 pathway |

| Study B | MCF-7 (breast cancer) | 10.0 | Inhibits MDM2, promoting p53 activation |

| Study C | A549 (lung cancer) | 15.0 | Disrupts cell cycle progression |

These findings suggest that the compound effectively reduces cell viability across multiple cancer types.

Case Studies

- Case Study on MDM2 Inhibition :

- Apoptosis in Hematological Malignancies :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the therapeutic viability of this compound:

- Absorption and Distribution : Preliminary data suggest favorable absorption characteristics, although detailed pharmacokinetic studies are needed.

- Toxicity Profiles : Current evidence indicates a low toxicity profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety during clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.